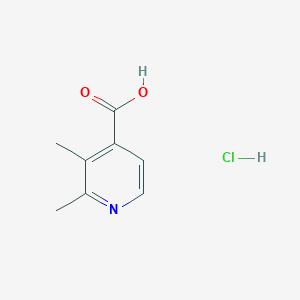

2,3-Dimethylisonicotinic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylisonicotinic acid hydrochloride consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The IUPAC name for this compound is 2,3-dimethylpyridine-4-carboxylic acid;hydrochloride . The molecular weight of this compound is 187.62 .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Environmental Remediation

2,3-Dimethylisonicotinic acid hydrochloride has applications in photocatalysis and environmental remediation. For instance, Xu et al. (2007) demonstrated the photocatalytic degradation of herbicides such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) using TiO2 photocatalysis. The process is significantly influenced by the pH of the solution, which affects the adsorption of MMA and DMA on the TiO2 surface. The degradation follows the Langmuir-Hinshelwood kinetic model, and the addition of tert-butyl alcohol, a hydroxyl radical scavenger, dramatically reduces the degradation rate, indicating that *OH is the primary oxidant. This suggests potential applications in the direct removal of various arsenic species, streamlining the treatment process (Xu et al., 2007).

Biotransformation and Chemical Synthesis

The compound is also significant in biotransformation and chemical synthesis. Jin et al. (2011) isolated a strain of Rhodococcus erythropolis ZJB-09149 capable of transforming 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, a precursor in pesticide and medicine synthesis. The study explored the effects of inducers and various carbon and nitrogen sources on the activity, offering insights into the biotransformation pathways and the enzymes involved, such as nitrile hydratase (NHase) and amidase (Jin et al., 2011).

Industrial Production and Process Optimization

2,3-Dimethylisonicotinic acid hydrochloride also finds use in industrial production and process optimization. For example, Zheng et al. (2018) explored the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase signature (AS) family amidase from Pantoea sp. (Pa-Ami), which is promising for the industrial production of 2-chloronicotinic acid. The study highlighted the impact of chlorine substitution on the pyridine ring of nicotinamide on the activity of Pa-Ami and optimized the bioprocess for higher productivity (Zheng et al., 2018).

Analytical Chemistry and Species Determination

The compound also has relevance in analytical chemistry and species determination. Carrero et al. (2001) developed an on-line flow injection hydride generation atomic absorption spectrometry (FI-HG-AAS) system to study the effect of acid concentration on arsine generation from various arsenic species, including dimethylarsinic acid (DMAA). The study provided insights into the mechanisms of arsine generation and its dependence on acid concentration and the reaction medium, offering a methodological framework for the accurate determination of arsenic species in diverse samples (Carrero et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-6(2)9-4-3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHMZCBFBLBDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)